

## An In-depth Technical Guide to 1-Bromo-3methoxy-2-methylpropane

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Compound of Interest

1-Bromo-3-methoxy-2methylpropane

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### **Abstract**

This document provides a comprehensive technical overview of the chemical compound **1-Bromo-3-methoxy-2-methylpropane**. It details the systematic determination of its IUPAC name, analyzes its molecular structure, and presents its known chemical and physical properties in a structured format. This guide also outlines a general synthetic approach and proposes standard characterization methodologies, serving as a foundational resource for researchers in organic synthesis and drug development.

## **IUPAC Nomenclature and Structural Analysis**

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is derived from a set of rules that precisely describe its molecular structure. For **1-Bromo-3-methoxy-2-methylpropane**, the name is deconstructed as follows:

- Parent Chain: The suffix "-propane" indicates that the longest continuous carbon chain in the molecule consists of three carbon atoms.
- Substituents: The molecule contains three distinct groups attached to this propane backbone:



- A bromine atom (Bromo-)
- A methoxy group (-OCH<sub>3</sub>)
- A methyl group (-CH<sub>3</sub>)
- Locants (Numbering): To assign the position of these substituents, the carbon chain is
  numbered to give the substituents the lowest possible set of locants. According to IUPAC
  rules, when multiple substituent types are present, they are listed in alphabetical order. The
  primary consideration for numbering is to assign the lowest number to the substituent that
  appears first in the name.
  - The substituents, alphabetized, are Bromo, Methoxy, and Methyl. "Bromo" comes first.
     Therefore, the carbon atom bonded to the bromine is assigned position 1.
  - This numbering scheme results in the following assignments:
    - 1-Bromo: The bromine atom is on carbon 1.
    - 2-Methyl: The methyl group is on carbon 2.
    - 3-Methoxy: The methoxy group is on carbon 3.

This systematic approach unambiguously leads to the IUPAC name **1-Bromo-3-methoxy-2-methylpropane**.

The chemical structure derived from the IUPAC name is as follows:

This structure confirms the three-carbon (propane) chain with the specified substituents at positions 1, 2, and 3.

# Data Presentation: Chemical and Physical Properties

Quantitative data for **1-Bromo-3-methoxy-2-methylpropane** is limited. The following table summarizes computed and available data from public chemical databases.[1]



Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO	PubChem
Molecular Weight	167.04 g/mol	PubChem
Monoisotopic Mass	165.99933 Da	PubChem
CAS Number	112889-79-9	PubChem
Canonical SMILES	CC(CBr)COC	PubChem
InChI	InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3	PubChem
XLogP3 (Predicted)	1.6	PubChem
Polar Surface Area	9.2 Ų	PubChem
Rotatable Bond Count	3	PubChem

## **Experimental Protocols**

Specific, peer-reviewed experimental protocols for the synthesis and analysis of **1-Bromo-3-methoxy-2-methylpropane** are not widely published, indicating it is not a common laboratory chemical. However, a plausible synthetic route and standard characterization methods can be outlined based on fundamental principles of organic chemistry.

A logical retrosynthetic analysis suggests the compound can be prepared from commercially available starting materials. A potential two-step synthesis is proposed:

- Step 1: Monomethylation of 2-Methyl-1,3-propanediol.
  - Reaction: 2-Methyl-1,3-propanediol is reacted with a methylating agent, such as methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>), in the presence of a base like sodium hydride (NaH). This is a variation of the Williamson ether synthesis. By controlling the stoichiometry (using one equivalent of the base and methylating agent), selective monomethylation can be favored to produce 3-methoxy-2-methylpropan-1-ol.
  - Methodology:



- 1. Dissolve 2-methyl-1,3-propanediol in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran THF).
- 2. Cool the solution in an ice bath (0 °C).
- 3. Slowly add one molar equivalent of sodium hydride (NaH) to the solution to form the alkoxide.
- 4. After hydrogen evolution ceases, add one molar equivalent of methyl iodide dropwise.
- 5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- 6. Quench the reaction by carefully adding water.
- 7. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- 8. Purify the resulting 3-methoxy-2-methylpropan-1-ol via fractional distillation.
- Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol.
  - Reaction: The primary alcohol is converted to the corresponding alkyl bromide using a brominating agent like phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr).
  - Methodology (using PBr<sub>3</sub>):
    - 1. Cool the purified 3-methoxy-2-methylpropan-1-ol in an ice bath.
    - 2. Slowly add one-third of a molar equivalent of PBr₃ dropwise, ensuring the temperature remains low.
    - 3. After the addition is complete, allow the mixture to stir at room temperature for several hours, followed by gentle heating to drive the reaction to completion.
    - 4. Pour the reaction mixture over ice and extract the product with an organic solvent.
    - 5. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.



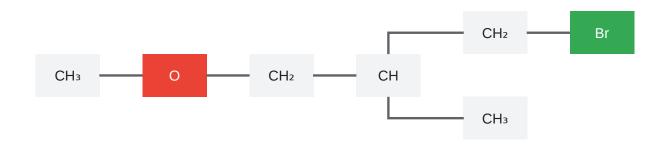
- 6. Dry the organic layer, filter, and remove the solvent.
- 7. Purify the final product, **1-Bromo-3-methoxy-2-methylpropane**, by vacuum distillation.

To confirm the identity and purity of the synthesized product, the following analytical techniques would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Would be used to confirm the number of unique protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the methoxy protons, the methyl protons, and the various methylene and methine protons on the propane chain.
  - <sup>13</sup>C NMR: Would identify the number of unique carbon atoms in the molecule, confirming the presence of the five distinct carbons.
- Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₅H¹¹BrO). The isotopic pattern of bromine (approximately 1:1 ratio of <sup>79</sup>Br and <sup>81</sup>Br) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Key
  expected peaks would include C-H stretching and bending vibrations for the alkyl groups and
  a characteristic C-O stretching frequency for the ether linkage.

## **Mandatory Visualizations**

The following diagram illustrates the 2D structure of **1-Bromo-3-methoxy-2-methylpropane**.

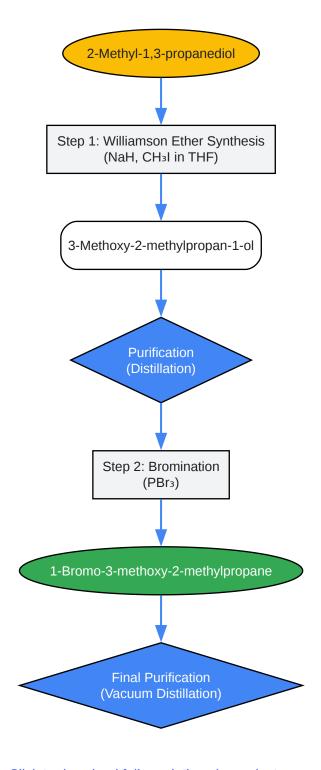




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#### Caption: 2D structure of **1-Bromo-3-methoxy-2-methylpropane**.

This diagram outlines the logical flow of the proposed two-step synthesis.



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Caption: Proposed two-step synthetic pathway for the target compound.

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#### References

- 1. 1-Bromo-3-methoxy-2-methylpropane | C5H11BrO | CID 21284814 PubChem [pubchem.ncbi.nlm.nih.gov]
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